N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This compound, through its structural analogs, has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them attractive targets for anticancer drugs. For instance, a study described the design, synthesis, and evaluation of similar thieno[2,3-d]pyrimidines as potential dual TS and DHFR inhibitors. These compounds exhibited significant inhibitory activity against both enzymes and showed potential as antitumor agents, with some analogs providing enhanced potency and a broader spectrum of tumor inhibition compared to their methyl analogs (Gangjee et al., 2009).
Antiallergenic Activity
Another area of application is in the development of novel antiallergenic agents. A series of thieno[2,3-d]pyrimidine derivatives, including those with modifications similar to the compound , has been synthesized and tested for antiallergenic activity. These compounds demonstrated oral activity in the rat passive cutaneous anaphylaxis (PCA) test, indicating their potential as orally active antiallergy agents (Temple et al., 1979).
Antimicrobial Activity
Research has also extended into antimicrobial applications, where novel thienopyrimidine compounds, structurally related to the compound of interest, were prepared and evaluated for their antimicrobial activity. Some derivatives exhibited potent antibacterial and antifungal activities, suggesting the potential of these compounds in addressing various microbial infections (Kerru et al., 2019).
Antitumor Activity
The antitumor properties of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Research involving the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed compounds with potent anticancer activity. These compounds showed significant growth inhibition against various human cancer cell lines, demonstrating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-16-5-4-6-18(11-16)25-20(27)12-26-14-24-21-19(13-29-22(21)23(26)28)17-9-7-15(2)8-10-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARRNLQWIUAHJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide |
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